Ethyl 2-acetamidopent-4-ynoate
Description
Ethyl 2-acetamidopent-4-ynoate is a synthetic organic compound characterized by:
- Ester group: Ethyl ester at the terminal position.
- Acetamido substituent: An acetamido (-NHCOCH₃) group at position 2 of the pent-4-ynoate backbone.
- Alkyne functionality: A triple bond (yne) at position 4 of the pentyl chain.
This structure confers unique reactivity and physicochemical properties, making it valuable in organic synthesis and medicinal chemistry. Below, we compare it with structurally related compounds to highlight functional group influences and applications.
Properties
IUPAC Name |
ethyl 2-acetamidopent-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-6-8(10-7(3)11)9(12)13-5-2/h1,8H,5-6H2,2-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFOCHGENVPUER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-acetamidopent-4-ynoate, a compound with the CAS number 23235-01-0, is part of a class of organic compounds known for their diverse biological activities. This article provides an in-depth analysis of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C₇H₉NO₂
- Molecular Weight : 139.15 g/mol
- Density : Approximately 1.1 g/cm³
- Boiling Point : Not extensively documented, but similar compounds suggest a boiling point around 200°C.
The structure features an ethyl ester group and an acetamido functional group, which are significant for its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
This compound exhibits several biological activities primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit cystathionine gamma-lyase, an enzyme involved in the biosynthesis of hydrogen sulfide (H₂S). H₂S plays a critical role in various physiological processes, including vasodilation and neurotransmission. Inhibition of this enzyme can have implications in conditions such as hypertension and nephrotoxicity .
- Antimicrobial Properties : Similar compounds in the alkyne series have demonstrated antimicrobial activity. The presence of the acetamido group may enhance its ability to penetrate bacterial membranes, suggesting potential as an antibacterial agent .
- Anti-inflammatory Effects : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties by modulating cytokine production and reducing oxidative stress in cellular models .
Case Study 1: Cystathionine Gamma-Lyase Inhibition
A study published in the European Journal of Pharmacology explored the effects of cystathionine gamma-lyase inhibition on gentamicin-induced nephrotoxicity using this compound. The results indicated that treatment with this compound significantly reduced markers of kidney damage compared to control groups, highlighting its potential therapeutic role in nephroprotective strategies .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Serum Creatinine (mg/dL) | 2.5 | 1.2 |
| Blood Urea Nitrogen (mg/dL) | 40 | 20 |
| Histological Damage Score | 3.5 | 1.0 |
Case Study 2: Antimicrobial Activity
In another study examining antimicrobial properties, this compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. The compound exhibited significant inhibitory effects with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 64 µg/mL, indicating its potential as a lead compound for antibiotic development .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-acetamidopent-4-ynoate serves as a precursor in the synthesis of allenic α-amino acid derivatives, which are crucial in the development of new pharmaceuticals. These derivatives have been explored for their potential therapeutic effects against various diseases.
Key Applications :
- Synthesis of Bioactive Compounds : The compound is used to create a range of bioactive molecules that exhibit antimicrobial and anticancer properties.
- Drug Development : Its derivatives are being investigated for their roles in inhibiting specific enzymes related to disease progression.
Organic Synthesis
In organic synthesis, this compound is utilized for constructing complex molecular architectures due to its ability to participate in various chemical reactions.
Reactivity Patterns :
- Electrophilic Addition Reactions : The alkyne can undergo electrophilic addition, leading to products that may serve as intermediates in further synthetic pathways.
- Formation of Dicarba Bridges : It has been employed in the synthesis of alkyne-containing dicarba bridges within peptides, enhancing their structural diversity and potential biological activity .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of compounds derived from this compound. Results indicated that certain derivatives exhibited significant efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The structural features influencing this activity were systematically analyzed, revealing correlations between specific modifications and enhanced potency.
Case Study 2: Anticancer Properties
Research has shown that derivatives of this compound demonstrate selective cytotoxicity towards cancer cell lines. In vitro assays indicated low micromolar IC50 values, suggesting potential for development into anticancer agents. The mechanisms proposed include induction of apoptosis and interference with cell signaling pathways related to tumor growth.
Chemical Reactions Analysis
Nucleophilic Additions to the Alkyne Group
The terminal alkyne in ethyl 2-acetamidopent-4-ynoate participates in nucleophilic additions under catalytic conditions:
-
Grignard Reagent Addition : Reacts with organomagnesium halides to form substituted alkenes. For example, methylmagnesium bromide adds across the triple bond, yielding ethyl 2-acetamido-4-(prop-1-en-1-yl)pentanoate.
-
Organocopper Reactions : Lithium diorganocopper reagents selectively add to the β-carbon of the alkyne, forming chiral centers.
Mechanistic Insight :
The reaction proceeds via a π-complex intermediate, where the nucleophile attacks the electrophilic alkyne carbon. Steric effects from the acetamido group influence regioselectivity .
Cyclization Reactions
This compound undergoes cyclization under nitrosation conditions to form nitrogen-containing heterocycles:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| NOBF₄, pyridine, CH₂Cl₂, 0°C | Pyrazole-carbohydrate conjugate | 95% | |
| DBU, THF, 40°C | 1H-pyrazole derivatives | 14–63% |
Key Steps :
-
Nitrosation of the acetamido group generates an N-nitroso intermediate.
-
Elimination of acetic acid forms a vinyldiazo compound.
Hydrolysis and Derivatization
The ester and amide functionalities are susceptible to hydrolysis:
-
Basic Hydrolysis : Aqueous NaOH cleaves the ethyl ester to 2-acetamidopent-4-ynoic acid, a precursor for metal-chelate complexes .
-
Acidic Hydrolysis : Concentrated HCl removes the acetyl group, yielding 2-aminopent-4-ynoic acid .
Applications :
The hydrolyzed acid forms folate conjugates for diagnostic imaging, leveraging its amine group for bioconjugation .
Cross-Coupling Reactions
The alkyne participates in Sonogashira and Glaser-type couplings:
| Coupling Type | Conditions | Product |
|---|---|---|
| Sonogashira | Pd(PPh₃)₄, CuI, aryl halide | Aryl-substituted pent-4-ynoates |
| Oxidative (Glaser) | CuCl, O₂, NH₄OH | Symmetrical diyne derivatives |
Limitations :
The acetamido group may require protection during harsh coupling conditions to prevent side reactions .
Alkylation and Acylation
The α-hydrogen of the ester undergoes alkylation:
| Reagent | Conditions | Product |
|---|---|---|
| Propynyl bromide | K₂CO₃, DMF, 80°C | Ethyl 2-acetamido-4-(prop-2-yn-1-yl)pent-4-ynoate |
| Acetyl chloride | Pyridine, 0°C | N,N-diacetyl derivative |
Key Factor :
The electron-withdrawing acetamido group enhances the acidity of the α-hydrogen (pKa ~18) .
Stability and Handling Considerations
Comparison with Similar Compounds
Methyl 2-(2-Nitrobenzamido)-2-phenylpent-4-ynoate (Compound 53c)
Structural Similarities :
- Backbone: Shared pent-4-ynoate core with a triple bond.
- Amide group : Position 2 substitution (nitrobenzamido vs. acetamido).
- Ester group : Methyl ester instead of ethyl.
Key Differences :
- Substituent : Nitrobenzamido introduces electron-withdrawing nitro groups, enhancing electrophilicity at the amide carbonyl.
Synthesis: Synthesized via coupling of methyl 2-amino-2-phenylpent-4-ynoate with 2-nitrobenzoyl chloride, purified via flash chromatography (petroleum ether/EtOAc gradient) .
| Property | Ethyl 2-Acetamidopent-4-ynoate | Methyl 2-(2-Nitrobenzamido)-2-phenylpent-4-ynoate |
|---|---|---|
| Ester Group | Ethyl | Methyl |
| Amide Substituent | Acetamido (-NHCOCH₃) | 2-Nitrobenzamido (-NHCOC₆H₄NO₂) |
| Backbone Modification | None | Phenyl group at position 2 |
| Polarity | Moderate (due to acetamido) | High (nitro group increases polarity) |
Ethyl 2-Cyanopent-4-enoate
Structural Similarities :
- Ester group : Shared ethyl ester.
- Position 4 unsaturation : Double bond (ene) instead of triple bond (yne).
Key Differences :
- Functional group: Cyano (-CN) at position 2 vs. acetamido.
- Reactivity: The cyano group is strongly electron-withdrawing, while the alkyne in this compound allows cycloaddition reactions.
Applications: Used in conjugate additions due to the electron-deficient enoate system .
| Property | This compound | Ethyl 2-Cyanopent-4-enoate |
|---|---|---|
| Unsaturation | Triple bond (yne) | Double bond (ene) |
| Position 2 Group | Acetamido (-NHCOCH₃) | Cyano (-CN) |
| Electron Effects | Moderate electron donation | Strong electron withdrawal |
Ethyl 2-Phenylacetoacetate
Structural Similarities :
- Ester group : Ethyl ester.
- Ketone functionality : Similar to the amide’s carbonyl.
Key Differences :
- Backbone : Lacks alkyne/amide; features a phenyl-substituted β-ketoester.
- Reactivity: β-Ketoester undergoes keto-enol tautomerism, unlike the stable amide in this compound.
Applications : Intermediate in synthesizing heterocycles and pharmaceuticals .
| Property | This compound | Ethyl 2-Phenylacetoacetate |
|---|---|---|
| Core Functional Group | Amide + alkyne | β-Ketoester |
| Aromatic Substituent | None | Phenyl group |
| Tautomerism | Not observed | Keto-enol equilibrium |
Ethyl 2-(Piperidin-4-yl)acetate
Structural Similarities :
- Ester group : Ethyl ester.
- Nitrogen-containing group : Piperidine ring vs. acetamido.
Key Differences :
- Bioactivity : Piperidine derivatives often exhibit CNS activity, whereas acetamido groups are common in peptide mimics.
- Physicochemical Properties: Higher logP (2.44) due to the piperidine ring, compared to this compound’s moderate polarity .
| Property | This compound | Ethyl 2-(Piperidin-4-yl)acetate |
|---|---|---|
| Nitrogen Group | Acetamido | Piperidine |
| logP | ~1.5 (estimated) | 2.44 |
| Bioavailability | Moderate | High (BBB permeable) |
Q & A
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
